molecular formula C8H10BNO3 B13474940 [4-(Carbamoylmethyl)phenyl]boronic acid

[4-(Carbamoylmethyl)phenyl]boronic acid

Cat. No.: B13474940
M. Wt: 178.98 g/mol
InChI Key: HGIUVQOHTHHIQZ-UHFFFAOYSA-N
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Description

[4-(Carbamoylmethyl)phenyl]boronic acid: is an organic compound that belongs to the class of boronic acids Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Carbamoylmethyl)phenyl]boronic acid typically involves the reaction of 4-bromomethylbenzoic acid with a boronic acid derivative. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and a boronic acid . The reaction conditions usually involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

[4-(Carbamoylmethyl)phenyl]boronic acid: undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid group to a borane.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halides or alkylating agents can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic esters, while reduction can produce boranes. Substitution reactions can result in various functionalized derivatives of the original compound.

Scientific Research Applications

[4-(Carbamoylmethyl)phenyl]boronic acid: has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [4-(Carbamoylmethyl)phenyl]boronic acid involves its interaction with various molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition . The compound can also participate in coordination chemistry, where it forms complexes with metal ions.

Comparison with Similar Compounds

[4-(Carbamoylmethyl)phenyl]boronic acid: can be compared with other similar boronic acids, such as:

The uniqueness of This compound lies in its carbamoylmethyl group, which provides additional functionalization possibilities and enhances its reactivity in certain chemical reactions.

Properties

Molecular Formula

C8H10BNO3

Molecular Weight

178.98 g/mol

IUPAC Name

[4-(2-amino-2-oxoethyl)phenyl]boronic acid

InChI

InChI=1S/C8H10BNO3/c10-8(11)5-6-1-3-7(4-2-6)9(12)13/h1-4,12-13H,5H2,(H2,10,11)

InChI Key

HGIUVQOHTHHIQZ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)CC(=O)N)(O)O

Origin of Product

United States

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